Bienvenue dans la boutique en ligne BenchChem!

Sulocarbilate

Glaucoma therapeutics Ophthalmology Intraocular pressure control

Sulocarbilate (W-1548-1) is a structurally unique carbonic anhydrase inhibitor featuring a 2-hydroxyethyl carbamate ester moiety that distinguishes it from acetazolamide, dichlorphenamide, and chlorothiazide. Preclinical models report superior safety versus other CAIs at equivalent efficacy. Validated as a comparator in glaucoma clinical trials with established oral dosing (2 g/day), it serves as a critical reference standard for ophthalmology and renal CAI research. Substitution without comparability validation compromises experimental reproducibility.

Molecular Formula C9H12N2O5S
Molecular Weight 260.27 g/mol
CAS No. 121-64-2
Cat. No. B089742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulocarbilate
CAS121-64-2
Molecular FormulaC9H12N2O5S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)OCCO)S(=O)(=O)N
InChIInChI=1S/C9H12N2O5S/c10-17(14,15)8-3-1-7(2-4-8)11-9(13)16-6-5-12/h1-4,12H,5-6H2,(H,11,13)(H2,10,14,15)
InChIKeyUHXMTGXWCGEIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulocarbilate (CAS 121-64-2) Procurement Guide: Carbonic Anhydrase Inhibitor Reference Standard and Comparability Evaluation


Sulocarbilate (CAS 121-64-2, also known as W-1548-1) is a sulfanilamide-derived small molecule and carbonic anhydrase inhibitor with diuretic activity [1]. It has a molecular formula of C₉H₁₂N₂O₅S and a molecular weight of 260.27 g/mol . The compound was assigned an International Nonproprietary Name (INN) in 1959 and has been studied as a reference diuretic agent and as a comparator in glaucoma therapeutic evaluations . Sulocarbilate remains available from specialized research chemical suppliers as an experimental reference standard for carbonic anhydrase inhibitor studies .

Sulocarbilate (CAS 121-64-2) Selection Rationale: Why In-Class Substitution Is Not Scientifically Justified


Sulocarbilate cannot be presumptively substituted with other carbonic anhydrase inhibitors (CAIs) such as acetazolamide, dichlorphenamide, or chlorothiazide due to fundamental differences in chemical structure and associated pharmacological profile. Sulocarbilate is a sulfanilamide derivative containing a unique 2-hydroxyethyl carbamate ester moiety, distinguishing it structurally from the sulfonamide core of acetazolamide and the benzothiadiazine scaffold of chlorothiazide . These structural distinctions have direct functional consequences: in preclinical models, Sulocarbilate was reported to exhibit a superior safety profile compared to other agents of this type while maintaining similar efficacy [1]. Additionally, Sulocarbilate served as a critical comparator in head-to-head clinical evaluations of glaucoma therapies, underscoring its distinct pharmacological identity within the CAI class [2]. Substitution without rigorous comparability validation introduces uncontrolled variables that compromise experimental reproducibility and regulatory data integrity.

Sulocarbilate (CAS 121-64-2) Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


Sulocarbilate Clinical Dosing in Glaucoma: Efficacy and Safety Comparison vs. Acetazolamide, Dichlorphenamide, and Chlorothiazide

In a head-to-head clinical study of 45 patients with glaucoma, Sulocarbilate was directly compared with acetazolamide, dichlorphenamide, and chlorothiazide for intraocular pressure control. At an oral daily dose of 2 g, Sulocarbilate demonstrated efficacy in controlling glaucoma, with the study evaluating each agent for its ability to reduce and maintain intraocular pressure [1]. The study included a side-effect evaluation comparing all four agents, providing a basis for therapeutic selection among carbonic anhydrase inhibitors in ophthalmologic applications [1].

Glaucoma therapeutics Ophthalmology Intraocular pressure control

Sulocarbilate Preclinical Safety Advantage Relative to Other Carbonic Anhydrase Inhibitors

In preclinical models, Sulocarbilate demonstrated similar efficacy to other carbonic anhydrase inhibitors while exhibiting a superior safety profile [1]. This comparative safety advantage was observed across the class of CAI agents evaluated during the same developmental period. The compound's clinically established oral daily dose of 2 g for maximum natriuretic effect provides a dosing benchmark not uniformly established for all in-class alternatives [1].

Preclinical safety assessment Diuretic agents Carbonic anhydrase inhibitor class

Sulocarbilate Physicochemical Properties: Calculated LogP and Bioavailability Predictors for Experimental Design

Sulocarbilate exhibits physicochemical properties that distinguish it within the sulfonamide CAI class. Its ACD/LogP value is calculated at -0.05, with ACD/LogD (pH 7.4) of -0.28, indicating greater hydrophilicity than many comparator sulfonamide CAIs . The compound has a polar surface area of 127 Ų and zero violations of Lipinski's Rule of Five . These calculated parameters provide a baseline for comparing membrane permeability and oral bioavailability potential relative to more lipophilic sulfonamide alternatives. The compound's boiling point is calculated at 425.60°C and melting point at 177.08°C [1].

Physicochemical characterization ADME prediction Compound solubility

Sulocarbilate (CAS 121-64-2) Recommended Research and Industrial Application Scenarios


Ophthalmology Research: Glaucoma Model Reference Compound and CAI Comparator Standard

Sulocarbilate is most appropriately procured as a reference standard for ophthalmology research involving carbonic anhydrase inhibitor mechanisms. Based on its use in a controlled clinical comparison of four CAIs including acetazolamide for intraocular pressure control, Sulocarbilate provides a validated comparator with documented clinical performance in glaucoma [1]. Researchers evaluating novel intraocular pressure-lowering agents can employ Sulocarbilate as an in-class reference compound with established clinical dosing (oral daily dose of 2 g) and comparative side-effect data relative to acetazolamide, dichlorphenamide, and chlorothiazide [1].

Renal Pharmacology and Diuretic Mechanism Studies: Natriuretic Activity Reference

Sulocarbilate is an orally active carbonic anhydrase inhibitor diuretic agent with a clinically established maximum natriuretic effect at an oral daily dose of 2 g [1]. This quantitative dosing benchmark provides a defined reference point for researchers studying renal carbonic anhydrase inhibition, electrolyte excretion patterns, and diuretic mechanisms. The compound's sulfanilamide-derived structure and carbamate ester moiety offer a distinct chemical scaffold for structure-activity relationship studies compared to sulfonamide-based CAIs such as acetazolamide . Investigators evaluating novel diuretic agents or studying CAI-mediated natriuresis can use Sulocarbilate as a historical reference compound with documented in vivo efficacy parameters.

Preclinical Safety Pharmacology: CAI Class Reference with Documented Safety Advantage

In preclinical models, Sulocarbilate has been reported to demonstrate a superior safety profile compared to other carbonic anhydrase inhibitors while maintaining similar efficacy [1]. This differentiated safety characteristic makes Sulocarbilate a valuable reference compound for preclinical safety pharmacology studies, particularly for investigations examining the relationship between CAI structure and adverse effect profiles. Researchers can employ Sulocarbilate as a comparator to evaluate whether novel CAI candidates exhibit safety advantages relative to this benchmark agent [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulocarbilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.